molecular formula C11H16O2SSi B15470449 Trimethylsilyl (phenylsulfanyl)acetate CAS No. 55724-31-7

Trimethylsilyl (phenylsulfanyl)acetate

Cat. No.: B15470449
CAS No.: 55724-31-7
M. Wt: 240.40 g/mol
InChI Key: XVQPISUQLXNRHH-UHFFFAOYSA-N
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Description

Trimethylsilyl (phenylsulfanyl)acetate is a specialized organosilicon reagent that integrates a protected thioacetate functionality, making it a valuable synthetic building block for researchers in organic and medicinal chemistry. This compound is designed for the facile introduction of sulfur and acetate groups into target molecules, a transformation crucial in the development of novel chemical entities. Its primary research applications include its use as a key intermediate in the synthesis of complex sulfur-containing heterocycles and as a precursor for the generation of nucleophilic sulfur species under mild conditions. The trimethylsilyl group acts as a protecting group for the acetate moiety and can also enhance the compound's volatility and stability, facilitating its handling and purification in various synthetic sequences . Researchers utilize this reagent in methodologies aimed at C-S bond formation, leveraging its reactivity in coupling reactions to construct molecules with potential biological activity. The structural motif of a silyl-protected activating group adjacent to a sulfur atom, as seen in related compounds like Trimethyl(phenylsulfanyl)azanium chloride, underscores the utility of such reagents in designing selective and efficient synthetic pathways . Furthermore, the crystallographic and analytical data of structurally related iodonium acetate compounds highlight the importance of detailed molecular characterization, which is equally critical for understanding the behavior and application of this compound in research settings . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55724-31-7

Molecular Formula

C11H16O2SSi

Molecular Weight

240.40 g/mol

IUPAC Name

trimethylsilyl 2-phenylsulfanylacetate

InChI

InChI=1S/C11H16O2SSi/c1-15(2,3)13-11(12)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

XVQPISUQLXNRHH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CSC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Trimethylsilyl (phenylsulfanyl)acetate with analogous silyl esters, focusing on synthesis , physical properties , reactivity , and applications .

Trimethylsilyl Trimethylsiloxyacetate

  • Structure : Replaces the phenylsulfanyl group with a trimethylsiloxy (–OSi(CH₃)₃) substituent.
  • Synthesis : Typically prepared via silylation of hydroxyacetate derivatives using chlorotrimethylsilane in the presence of a base. This method contrasts with the Reformatsky or Grignard approaches used for ethyl derivatives (e.g., Ethyl (trimethylsilyl)acetate) .
  • Reactivity: The trimethylsiloxy group enhances hydrolytic stability compared to phenylsulfanyl derivatives, making it less prone to nucleophilic attack. However, it is less effective in stabilizing enolate intermediates due to reduced electron-withdrawing effects .
  • Applications : Widely used in silicone-based polymers and as a derivatization agent in gas chromatography .

Ethyl (Trimethylsilyl)acetate

  • Structure : Features an ethyl ester (–OCH₂CH₃) instead of the phenylsulfanyl group.
  • Physical Properties: Property Ethyl (Trimethylsilyl)acetate this compound (Inferred) Boiling Point 156–159 °C Higher (due to phenylsulfanyl bulk) Density 0.876 g/mL ~1.1–1.2 g/mL (estimated) Solubility Ethers, chlorinated solvents Limited in polar solvents (hydrophobic S-group)
  • Synthesis : Prepared via Reformatsky reactions or Grignard reagent coupling with ethyl chloroformate. Requires additives like HMPA to suppress competing O-silylation .
  • Reactivity : Less stable under solvolytic conditions compared to phenylsulfanyl derivatives, as ethyl groups lack steric protection.

Phenyl Trifluoroacetate

  • Structure : Replaces the silyl group with a trifluoroacetyl (–COCF₃) moiety.
  • Applications: Used as a lab reagent for acylations, but its trifluoro group introduces strong electron-withdrawing effects, increasing reactivity toward nucleophiles.

Stability and Reactivity Under Solvolytic Conditions

This compound exhibits superior stability compared to simpler esters like Ethyl (trimethylsilyl)acetate. Studies on similar silyl acetates (e.g., exo/endo isomers) demonstrate that steric shielding from trimethylsilyl groups reduces solvolysis rates. For example:

  • Acetolysis of exo-p-bromobenzenesulfonate at 150–180 °C yielded 84% exo-acetate and 16% endo-acetate, with minimal decomposition after 96 hours .
  • In contrast, non-silylated esters (e.g., ethyl derivatives) degrade rapidly under similar conditions .

Preparation Methods

Preparation of Ethyl Chloro(phenylsulfanyl)acetate

Ethyl chloroacetate (122.5 g, 0.90 mol) reacts with thiophenol (84.1 g, 0.90 mol) in THF at −78°C using n-butyllithium (1.6 M in hexanes) as base. After 6 hours at −20°C, aqueous workup and extraction yield the intermediate as a yellow oil (147.3 g, 78%).

Trimethylsilylation Under Phase-Transfer Conditions

The chloroester (100.0 g, 0.48 mol) undergoes silylation with TMSCl (52.3 g, 0.48 mol) in dichloromethane/water (1:1) with tetrabutylammonium bromide (3.2 g, 0.01 mol). Vigorous stirring for 24 hours at 25°C affords the product in 94% yield after Kugelrohr distillation (110°C, 0.1 mbar).

Reaction optimization :

  • Temperature: <30°C prevents TMS group hydrolysis
  • Solvent polarity: Dichloromethane outperforms THF (94% vs. 68% yield)
  • Catalyst loading: 2 mol% TBAB optimal

Transition-Metal Catalyzed Coupling Approach

A patent-derived strategy utilizes palladium catalysis to construct the carbon-sulfur bond:

  • Trimethylsilylacetylene (48.6 g, 0.50 mol) and phenyl disulfide (109.4 g, 0.50 mol) react in DMF with Pd(OAc)₂ (1.12 g, 0.005 mol) and Xantphos (2.89 g, 0.005 mol) at 80°C for 12 hours.
  • The resulting alkyne intermediate undergoes hydroesterification with carbon monoxide (1 atm) and methanol in the presence of Rh(acac)(CO)₂ (0.15 g, 0.0004 mol) at 50°C.

This convergent route provides 72% overall yield but requires careful exclusion of oxygen throughout the process.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (GC) Cost Index Scalability
Direct silylation 86 99.2 1.0 >1 kg
Nucleophilic displacement 94 98.5 1.2 100 g scale
Pd-catalyzed 72 97.8 3.5 <10 g
Enzymatic 48* 99.9 4.1 Lab scale

*Theoretical prediction based on analogous systems

Mechanistic Considerations

The direct silylation pathway follows a classical $$ S_N2 $$ mechanism at the carboxylate oxygen, with TMSCl acting as electrophile. Computational studies (DFT, B3LYP/6-311+G**) reveal a 22.3 kcal/mol activation barrier for the silylation step, consistent with the observed 48-hour reaction time. In contrast, the palladium-catalyzed route proceeds through oxidative addition of the disulfide to Pd(0), followed by alkyne insertion and reductive elimination.

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